2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid
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Overview
Description
“2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid” is a complex organic compound that combines the properties of an amino alcohol and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid” typically involves multi-step organic reactions The process may start with the preparation of the quinoline derivative, followed by its coupling with the naphthalene moiety
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinoline or naphthalene rings, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce hydrogenated quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications, particularly if they show activity against specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid” exerts its effects would depend on its specific application. For example, in a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline and naphthalene moieties could play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(hydroxymethyl)propane-1,3-diol: A simpler amino alcohol with similar functional groups.
Quinoline derivatives: Compounds with a quinoline ring, often used in medicinal chemistry.
Naphthalene derivatives: Compounds with a naphthalene ring, used in various chemical applications.
Uniqueness
The uniqueness of “2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid” lies in its combination of these functional groups, which may confer unique chemical and biological properties not found in simpler compounds.
Properties
CAS No. |
133899-56-6 |
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Molecular Formula |
C27H30N2O6 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C23H19NO3.C4H11NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20;5-4(1-6,2-7)3-8/h2-13,15H,14H2,1H3,(H,25,26);6-8H,1-3,5H2/t15-;/m0./s1 |
InChI Key |
FKKBZYRUPFNJJC-RSAXXLAASA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O.C(C(CO)(CO)N)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
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